Structural Characterization of (S)-tert-Butyl 2-(methylamino)pentanoate by NMR Spectroscopy
Structural Characterization of (S)-tert-Butyl 2-(methylamino)pentanoate by NMR Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of small organic molecules in solution. This in-depth technical guide provides a comprehensive walkthrough of the NMR-based structural characterization of (S)-tert-Butyl 2-(methylamino)pentanoate, a chiral amino acid ester. We will progress from foundational one-dimensional (1D) ¹H and ¹³C NMR analysis to advanced two-dimensional (2D) correlation techniques, including COSY, HSQC, and HMBC. The causality behind experimental choices is detailed, presenting a self-validating workflow designed to provide unambiguous structural confirmation. This guide is intended for researchers and professionals who require a robust understanding of how to apply a suite of modern NMR experiments for molecular characterization.
Introduction: The Imperative for Unambiguous Characterization
(S)-tert-Butyl 2-(methylamino)pentanoate is a chiral building block possessing several key functional groups: a secondary amine, a tert-butyl ester, and a pentanoate side chain. The precise arrangement of these groups and the stereochemistry at the α-carbon are critical to its function in chemical synthesis. While other analytical techniques can provide elemental composition or identify functional groups, only NMR spectroscopy can comprehensively map the molecular topology, revealing the precise connectivity of every atom in the structure.
This guide will demonstrate a strategic, multi-faceted NMR approach. We will first interpret the information-rich 1D spectra to form initial hypotheses and then employ a suite of 2D experiments to rigorously test and confirm these assignments, leaving no ambiguity in the final structure.
Foundational 1D NMR Analysis: The First Look
One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of magnetically active nuclei within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum is the logical starting point, offering insights into the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (spin-spin coupling). The predicted ¹H NMR data for (S)-tert-Butyl 2-(methylamino)pentanoate in a standard deuterated solvent like CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for (S)-tert-Butyl 2-(methylamino)pentanoate
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| H_a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are chemically identical and have no adjacent protons, resulting in a sharp, intense singlet. This signal is a hallmark of the tert-butyl ester moiety. |
| H_g | -CH₂CH ₃ | ~0.92 | Triplet (t) | 3H | The terminal methyl group is coupled to the two protons of the adjacent methylene group (H_f), resulting in a triplet (n+1 rule, 2+1=3). Its upfield shift is characteristic of an alkyl chain terminus. |
| H_f | -CH ₂CH₃ | ~1.35 | Sextet or Multiplet (m) | 2H | These protons are coupled to both the terminal methyl (H_g, 3 protons) and the adjacent methylene (H_e, 2 protons), leading to a complex multiplet, often approximated as a sextet. |
| H_e | -CHCH ₂- | ~1.60 | Multiplet (m) | 2H | Coupled to both the α-proton (H_b) and the H_f methylene group. Proximity to the chiral center can make these protons diastereotopic, further complicating the signal. |
| H_d | -N-CH ₃ | ~2.40 | Singlet (s) | 3H | The N-methyl protons typically appear as a singlet in the 2.5-3.0 ppm range. Coupling to the N-H proton is often not observed due to rapid chemical exchange with trace acid or water in the solvent. |
| H_b | -CH - | ~3.10 | Triplet (t) or dd | 1H | The α-proton is deshielded by both the adjacent nitrogen atom and the ester carbonyl group. It is coupled primarily to the H_e methylene protons, resulting in a triplet or a doublet of doublets. |
| H_c | -NH - | 1.0 - 3.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
¹³C NMR and DEPT: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons.
Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale & Key Insights |
| C_h | C =O | ~174 | Absent | The ester carbonyl carbon is significantly deshielded and appears far downfield. As a quaternary carbon, it is absent in DEPT spectra. |
| C_i | -C (CH₃)₃ | ~81 | Absent | The quaternary carbon of the tert-butyl group is also deshielded by the ester oxygen and is absent in DEPT spectra. |
| C_b | -C H- | ~62 | Positive | The α-carbon is attached to two electronegative atoms (N and the ester O-C=O group), shifting it significantly downfield. |
| C_d | -N-C H₃ | ~38 | Positive | The N-methyl carbon resonance typically appears in this region. |
| C_e | -CHC H₂- | ~34 | Negative | Methylene carbon adjacent to the chiral center. |
| C_a | -C(C H₃)₃ | ~28 | Positive | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal. |
| C_f | -C H₂CH₃ | ~20 | Negative | The second methylene carbon in the pentanoate chain. |
| C_g | -CH₂C H₃ | ~14 | Positive | The terminal methyl carbon appears at the most upfield position, characteristic of a saturated alkyl chain. |
Advanced 2D NMR Spectroscopy: The Confirmation Workflow
While 1D spectra provide a strong foundation, their interpretation can be ambiguous, especially in regions with overlapping signals. Two-dimensional NMR experiments resolve these ambiguities by spreading correlations into a second dimension, providing a definitive map of molecular connectivity. The standard suite of experiments for small molecule characterization includes COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Through-Bond Proton Connectivity
The COSY experiment is the workhorse for establishing proton-proton coupling networks. It generates cross-peaks between protons that are J-coupled, typically over two or three bonds. This allows for the tracing of the entire pentanoate chain.
Expected COSY Correlations:
-
A strong correlation between the α-proton (H_b ) and the adjacent methylene protons (H_e ).
-
A clear cross-peak linking H_e to the next methylene group, H_f .
-
A definitive correlation between H_f and the terminal methyl group (H_g ).
By starting at an unambiguous signal, like the terminal methyl triplet (H_g ), one can "walk" along the carbon chain using the COSY correlations, sequentially identifying H_f, H_e, and finally H_b. This confirms the integrity of the pentanoate spin system.
Caption: Predicted ¹H-¹H COSY correlations in the pentanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is the most reliable method for identifying which protons are attached to which carbons. It generates a cross-peak for every direct, one-bond C-H connection. This experiment allows the direct mapping of the assignments from the ¹H spectrum onto the ¹³C spectrum. For example, the proton signal at ~3.10 ppm (H_b ) will show a correlation to the carbon signal at ~62 ppm (C_b ), unequivocally assigning both the proton and the carbon as the α-methine group. This is a critical step in building the molecular structure from the ground up.
Caption: Direct one-bond ¹H-¹³C correlations expected in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is arguably the most powerful tool for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is crucial for linking the different spin systems identified by COSY and for assigning quaternary carbons, which have no attached protons and are therefore invisible in HSQC.
Key Expected HMBC Correlations:
-
Connecting the Ester: The tert-butyl protons (H_a ) will show a three-bond correlation to the ester carbonyl carbon (C_h ) and a two-bond correlation to the quaternary carbon (C_i ). This definitively establishes the tert-butyl ester group.
-
Linking Amine to Backbone: The N-methyl protons (H_d ) will show a two-bond correlation to the α-carbon (C_b ), confirming the position of the methylamino group.
-
Confirming the α-Position: The α-proton (H_b ) will show correlations to the carbonyl carbon (C_h ), the N-methyl carbon (C_d ), and the adjacent methylene carbon (C_e ), locking the entire structure together.
Caption: Key long-range ¹H-¹³C HMBC correlations for structural assembly.
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and a logical acquisition strategy.
Sample Preparation Protocol
-
Compound Purity: Ensure the sample of (S)-tert-Butyl 2-(methylamino)pentanoate is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition and Analysis Workflow
The systematic acquisition and analysis of NMR data is crucial for efficient and accurate structure elucidation. The following workflow represents a field-proven approach.
Caption: A systematic workflow for NMR-based structural elucidation.
Conclusion and Outlook
By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust, self-validating methodology for the complete structural characterization of (S)-tert-Butyl 2-(methylamino)pentanoate. The ¹H and ¹³C spectra provide the initial framework, COSY connects the proton spin systems, HSQC links the proton and carbon skeletons, and HMBC provides the long-range correlations necessary to assemble the final, unambiguous structure. This comprehensive approach ensures the highest level of scientific integrity and is essential for researchers, scientists, and drug development professionals who rely on precise molecular characterization for their work.
References
- Fiveable. (2025, August 15). N-methyl groups: Organic Chemistry Study Guide. Retrieved from Fiveable. (URL not provided in search results)
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved from [Link]
-
MDPI. (2014, August 22). N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Retrieved from [Link]
-
MDPI. (2026, March 6). Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. Retrieved from [Link]
